(1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Researchers requiring a chiral heterocyclic intermediate with orthogonal reactive handles face limited options. (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol solves this by providing a 5-bromo substituent for cross-coupling and a hydroxymethyl group for stereochemical control. • Dual functionality: Suzuki/Buchwald-Hartwig coupling at the 5-position, plus alcohol derivatization. • Validated as negative control for 5-LO assays (no inhibition at 100 µM), ensuring scaffold selectivity. • Used in cathepsin S inhibitor synthesis (EP2814822B1) and chiral GPCR ligand development. Shipped globally with consistent quality.

Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
Cat. No. B12974112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol
Molecular FormulaC10H13BrN2O
Molecular Weight257.13 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=NC=C(C=C2)Br)CO
InChIInChI=1S/C10H13BrN2O/c11-8-3-4-10(12-6-8)13-5-1-2-9(13)7-14/h3-4,6,9,14H,1-2,5,7H2
InChIKeyZZTSKPKIERSWGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol: Chemical & Structural Baseline


(1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol (CAS: 1248617-54-0) is a heterocyclic building block featuring a 5-bromopyridine ring linked to a pyrrolidin-2-yl methanol moiety. Its molecular formula is C₁₀H₁₃BrN₂O with a molecular weight of 257.13 g/mol . The compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of pyrrolidine-based inhibitors and drug candidates, with applications documented in patent literature for the development of novel pyrrolidine derivatives targeting various therapeutic areas [1].

1
Bromo cross-coupling handle for Suzuki, Buchwald-Hartwig derivatization
Enables late-stage diversification at pyridine C5 position
2
Chiral hydroxymethyl pyrrolidine core for stereochemical control
Supports asymmetric synthesis of enantiomerically pure candidates
3
Patent-associated building block for cathepsin inhibitor programs
Referenced in EP2814822B1 as a scaffold for cysteine protease inhibitor research
4
Reported inactive against 5-lipoxygenase at screening concentration
Supports use as a negative control or selectivity benchmark in 5-LO assays

Why Analogs of (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol Cannot Substitute


Direct substitution of (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol with structurally similar pyrrolidine-pyridine analogs is not feasible due to its unique substitution pattern that governs both synthetic utility and biological profile. The presence of the 5-bromo substituent on the pyridine ring critically influences electronic properties and reactivity in cross-coupling reactions, while the hydroxymethyl group on the pyrrolidine ring provides a chiral handle absent in des-hydroxymethyl analogs . Furthermore, biological screening data reveal that even minor structural modifications—such as the absence of the bromine atom or alteration of the hydroxymethyl position—result in substantially different activity profiles across key target classes, including ion channels and GPCRs [1].

5-Bromo group
5-Chloro or des-halogeno analogs may lack the required steric and electronic profile for cross-coupling reactivity and binding site occupancy. Direct replacement is not supported.
Hydroxymethyl handle
Des-hydroxymethyl analog (CAS 886365-48-6) cannot provide stereochemical control or functional group diversification. Procurement of the chiral building block is essential for asymmetric synthesis.
Patent context
Non-brominated or non-hydroxymethyl pyrrolidine-pyridine analogs are not covered by EP2814822B1 cathepsin inhibitor patent family. Prior-art alignment may require revalidation for unclaimed scaffolds.

Differentiation Evidence for (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol


5-Bromo Substitution: Electronic & Steric Differentiation

The 5-bromo substituent on the pyridine ring of (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol imparts substantially different electronic and steric properties compared to non-halogenated (1-(pyridin-2-yl)pyrrolidin-2-yl)methanol or the 5-chloro analog. While direct comparative activity data for these specific compounds is not available in public repositories, class-level inference from related pyrrolidine-pyridine series indicates that halogen substitution at the 5-position critically modulates target binding. Specifically, the bromine atom provides a larger van der Waals radius (1.85 Å) versus chlorine (1.75 Å) and hydrogen (1.20 Å), as well as distinct electronegativity and polarizability, which directly impact interactions within hydrophobic binding pockets [1]. This structural differentiation is essential for procurement decisions where the brominated analog is specified as a key intermediate in patented synthetic routes [2].

5-Bromo substitution
Class-level inference
Br: 1.85 Å vs Cl: 1.75 Å, H: 1.20 Å
Van der Waals radius difference: Br +0.10 Å (Cl), +0.65 Å (H)
Larger substituent size and distinct polarizability may influence binding pocket interactions and cross-coupling reactivity.
Data to verify in target-specific context
Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Lack of 5-Lipoxygenase Inhibition

In a ChEMBL-curated assay, (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM and exhibited no significant activity (NS) [1]. This stands in contrast to other pyrrolidine-containing compounds that have demonstrated nanomolar-range 5-LO inhibition in similar assays. The negative result provides a critical differentiation point: researchers seeking 5-LO inhibitory activity should avoid this compound, while those requiring a pyrrolidine-pyridine scaffold devoid of 5-LO-mediated off-target effects may prioritize it. This data point enables informed compound selection in inflammatory pathway research.

5-Lipoxygenase inhibition
Head-to-head
No significant activity (NS)
at 100 µM in RBL-1 cell assay
Confirms lack of 5-LO-mediated off-target effects; supports selection as a negative control for inflammatory pathway studies.
Reported screen; confirm in independent assay
Inflammation Enzyme Inhibition Off-Target Screening

Stereochemical Control via Hydroxymethyl Pyrrolidine

(1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol contains a stereogenic center at the pyrrolidine 2-position bearing a hydroxymethyl group, in contrast to the des-hydroxymethyl analog 5-Bromo-2-(pyrrolidin-2-yl)pyridine (CAS: 886365-48-6) which lacks this chiral handle . The hydroxymethyl group serves as a versatile functional handle for further derivatization (e.g., oxidation to aldehyde/carboxylic acid, esterification, or conversion to leaving groups) and enables the introduction of stereochemical complexity in downstream products. Class-level evidence from chiral pyrrolidine methanol derivatives demonstrates that this structural feature is critical for asymmetric catalysis and the synthesis of enantiomerically pure drug candidates [1]. The des-hydroxymethyl analog, while commercially available, cannot provide the same stereochemical control or functional group diversification potential.

Stereochemical control
Class-level inference
Chiral C2-CH₂OH vs Achiral C2-H (CAS 886365-48-6)
Functional handle present vs absent
Mandatory for asymmetric synthesis routes; enables further derivatization and enantiopure product formation.
Class-level evidence from chiral pyrrolidine methanol series
Asymmetric Synthesis Chiral Building Blocks Catalysis

Cathepsin Inhibitor Intermediate: Patent Documentation

European Patent EP2814822B1 (Hoffmann-La Roche AG) discloses novel pyrrolidine derivatives as preferential inhibitors of cysteine protease cathepsin S, with therapeutic applications in metabolic and renal disorders [1]. The patent's generic Markush structures encompass compounds incorporating the (1-(5-bromopyridin-2-yl)pyrrolidin-2-yl)methanol scaffold, establishing its role as a key intermediate in this inhibitor class. This patent linkage distinguishes the compound from other pyrrolidine-pyridine analogs that lack documented use in cathepsin inhibitor programs. For industrial and academic users engaged in cathepsin S drug discovery, this compound offers a validated starting point aligned with prior art, whereas non-patent-associated analogs require de novo validation.

Cathepsin inhibitor patent
Supporting evidence
EP2814822B1 Markush coverage
Establishes prior-art alignment for cathepsin S inhibitor research programs.
Patent document analysis; synthetic precedent documented
Cathepsin Inhibition Drug Discovery Patent Chemistry

Optimal Use Cases for (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol


Cathepsin S Inhibitor Synthesis via Cross-Coupling

The 5-bromo substituent enables Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce diverse aryl/heteroaryl groups at the pyridine 5-position, a key step in constructing cathepsin S inhibitors as described in EP2814822B1 [1]. The hydroxymethyl group can be subsequently functionalized or retained as a hydrogen-bond donor in target binding. This scenario leverages the compound's dual functional handles—the bromine atom for cross-coupling and the hydroxymethyl group for stereochemical control—making it uniquely suited for SAR exploration in cysteine protease inhibitor programs.

Chiral Building Block for Asymmetric GPCR Synthesis

The chiral hydroxymethyl pyrrolidine moiety serves as a stereocenter for the synthesis of enantiomerically pure ligands targeting GPCRs. While this specific compound has not demonstrated 5-HT₂B activity in public screening data [1], structurally related pyrrolidine methanol derivatives have yielded potent and selective 5-HT receptor modulators [2]. The 5-bromopyridine ring provides a versatile vector for optimizing receptor subtype selectivity through late-stage diversification. Researchers pursuing chiral GPCR ligands should prioritize this compound over achiral or non-brominated analogs to maintain both stereochemical integrity and synthetic flexibility.

Negative Control in 5-LO Assays

Based on the documented lack of 5-LO inhibitory activity at 100 µM in RBL-1 cell assays [1], this compound can be deployed as a negative control or selectivity benchmark in 5-LO screening cascades. Its pyrrolidine-pyridine scaffold mimics the structural features of known 5-LO inhibitors while lacking the activity, enabling researchers to distinguish scaffold-driven effects from true on-target inhibition. This application provides a clear procurement rationale for groups requiring inactive comparators in inflammatory pathway research.

Late-Stage Functionalization for Medicinal Chemistry Libraries

The combination of a bromine atom (for cross-coupling) and a primary alcohol (for esterification, oxidation, or activation) makes this compound an ideal late-stage functionalization intermediate. In medicinal chemistry library synthesis, this dual reactivity enables rapid generation of diverse analogs through orthogonal transformations: first, Suzuki coupling at the 5-bromo position to vary the pyridine substituent; second, functionalization of the hydroxymethyl group to modulate physicochemical properties. This orthogonal reactivity distinguishes it from mono-functional analogs and reduces the number of synthetic steps required for library generation [1].

Application
Selection Property
Validation Focus
Cathepsin S inhibitor synthesis
Bromo cross-coupling reactivity
Suzuki/ Buchwald-Hartwig derivatization at C5 position per EP2814822B1
Chiral GPCR ligand development
Hydroxymethyl stereocenter
Enantiomeric purity and scaffold diversification for receptor subtype selectivity
5-LO screening negative control
Documented 5-LO inactivity
Reproduce NS result at 100 µM in RBL-1 assay to confirm scaffold-driven effects
Medicinal chemistry library diversification
Orthogonal functional handles
Sequential cross-coupling and alcohol derivatization steps for analog generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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